Ethyl stearate

Descripción

Propiedades

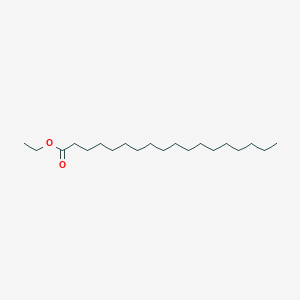

IUPAC Name |

ethyl octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H40O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h3-19H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVLVMROFTAUDAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H40O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5059406 | |

| Record name | Ethyl stearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, Colourless, odourless mass | |

| Record name | Ethyl stearate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034156 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Ethyl octadecanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/545/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

213.00 to 215.00 °C. @ 15.00 mm Hg | |

| Record name | Ethyl stearate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034156 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in ethanol and oils, insoluble in water | |

| Record name | Ethyl octadecanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/545/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.880-0.900 | |

| Record name | Ethyl octadecanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/545/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

111-61-5 | |

| Record name | Ethyl stearate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl octadecanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111615 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETHYL STEARATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8919 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octadecanoic acid, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl stearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl stearate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.535 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL STEARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C64RTC734W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethyl stearate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034156 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

33.4 °C | |

| Record name | Ethyl stearate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034156 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl Stearate (CAS 111-61-5)

For Researchers, Scientists, and Drug Development Professionals

Ethyl stearate (B1226849), the ethyl ester of the saturated fatty acid, stearic acid, is a versatile oleochemical with significant applications across the pharmaceutical, cosmetic, and food industries. Its unique physicochemical properties, stemming from its long alkyl chain and ester functionality, make it a valuable excipient in drug delivery systems, a functional ingredient in topical formulations, and a key component in various industrial processes. This guide provides a comprehensive overview of its core properties, experimental protocols for its synthesis and application, and insights into its biological interactions.

Core Physicochemical Properties

Ethyl stearate is characterized as a colorless to pale yellow, waxy solid or oily liquid at room temperature, possessing a faint, fatty odor.[1] Its hydrophobic nature and compatibility with organic solvents are central to its utility. A summary of its key quantitative properties is presented below.

| Property | Value |

| CAS Number | 111-61-5 |

| Molecular Formula | C₂₀H₄₀O₂ |

| Molecular Weight | 312.53 g/mol [1] |

| Melting Point | 33.4 - 38 °C[2][3][4] |

| Boiling Point | ~371 °C (at 760 mmHg)[1]; 213 - 215 °C (at 15 mmHg)[2][4][5] |

| Density | ~0.86 g/cm³ (at 25 °C)[1] |

| Flash Point | >110 °C[5] |

| Vapor Pressure | 0.00003 mmHg (at 25 °C, est.)[5] |

| Water Solubility | Insoluble (~0.00037 mg/L at 25 °C, est.)[3][5] |

| Solubility | Soluble in ethanol (B145695), ether, chloroform, and most organic solvents.[1][6] |

| Refractive Index | ~1.4349[4] |

| logP (Octanol/Water) | 8.937 (est.)[5] |

Experimental Protocols

Detailed methodologies for the synthesis and a key application of this compound are provided below. These protocols are intended for laboratory use by trained professionals.

Protocol 1: Synthesis of this compound via Fischer Esterification

This protocol details the acid-catalyzed esterification of stearic acid with ethanol, a common and efficient method for producing this compound.

Materials:

-

Stearic Acid (1.0 eq)

-

Anhydrous Ethanol (used in excess, e.g., 10 eq or as solvent)

-

Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH) (catalytic amount, e.g., 0.05 eq)

-

Toluene (for azeotropic removal of water, optional)

-

5% Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution (brine)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Hexane (B92381) or Petroleum Ether (for purification)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Dean-Stark apparatus (if using azeotropic removal)

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine stearic acid and a significant excess of anhydrous ethanol. Ethanol often serves as both reactant and solvent.

-

Catalyst Addition: While stirring, cautiously add the acid catalyst (e.g., concentrated H₂SO₄) to the mixture.

-

Reaction: Heat the mixture to reflux (the boiling point of ethanol) and maintain for 2-4 hours. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or by titrating the remaining acid content in aliquots.[7]

-

Work-up - Neutralization: After cooling to room temperature, transfer the reaction mixture to a separatory funnel. Dilute with an organic solvent like hexane and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[8] The bicarbonate wash should be performed carefully to vent any CO₂ produced.

-

Drying: Dry the separated organic layer over an anhydrous drying agent like sodium sulfate.

-

Purification - Solvent Removal: Filter off the drying agent and remove the solvent and excess ethanol under reduced pressure using a rotary evaporator.

-

Purification - Recrystallization/Distillation: The crude this compound can be further purified. For a solid product, recrystallization from ethanol is effective. Alternatively, vacuum distillation can be employed to obtain a pure liquid product.[4]

References

- 1. In vivo protection of synaptosomes by ferulic acid ethyl ester (FAEE) from oxidative stress mediated by 2,2-azobis(2-amidino-propane)dihydrochloride (AAPH) or Fe(2+)/H(2)O(2): insight into mechanisms of neuroprotection and relevance to oxidative stress-related neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fatty Acid Ethyl Esters Induce Intestinal Epithelial Barrier Dysfunction via a Reactive Oxygen Species-Dependent Mechanism in a Three-Dimensional Cell Culture Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Ataman Kimya [atamanchemicals.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Synthesis and degradation of fatty acid ethyl esters by cultured hepatoma cells exposed to ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolic pathway engineering for fatty acid ethyl ester production in Saccharomyces cerevisiae using stable chromosomal integration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. gut.bmj.com [gut.bmj.com]

- 8. researchgate.net [researchgate.net]

Ethyl Stearate: A Comprehensive Technical Guide to its Physicochemical Properties for Advanced Research

For Immediate Release

This technical guide provides an in-depth analysis of the core physicochemical properties of ethyl stearate (B1226849), a fatty acid ester of significant interest in various research and development applications, including its use as an emollient, solvent, and lubricating agent.[1] This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data and detailed experimental methodologies.

Core Physicochemical Properties

Ethyl stearate is the ethyl ester of stearic acid, a long-chain saturated fatty acid.[1] At room temperature, it presents as a clear, colorless to pale yellow oily liquid with a mild, fatty odor.[1] Its non-toxic and biodegradable nature makes it a compound of interest for eco-friendly product development.[1][2]

Table 1: Key Physicochemical Identifiers and Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | C₂₀H₄₀O₂ | [1][2][3][4] |

| Molecular Weight | 312.53 - 312.54 g/mol | [1][2][3][4] |

| CAS Number | 111-61-5 | [3][4] |

| Appearance | Colorless to pale yellow oily liquid or white powder | [1][2][3][5] |

| Odor | Mild, fatty odor | [1][2] |

Table 2: Thermal and Physical Properties of this compound

| Property | Value | Conditions | Source(s) |

| Melting Point | 19–21 °C / 33.4 °C / 34–38 °C | [1][3][4][6][7] | |

| Boiling Point | ~371 °C / 213–215 °C | @ 15 mmHg | [1][3][4][5][6][7] |

| Density | ~0.86 g/cm³ / 0.880-0.900 g/cm³ | @ 25°C | [1][2][6] |

| Flash Point | ~204°C / >110.00 °C | (closed cup) | [1][5] |

| Vapor Pressure | 0.000030 mmHg | @ 25.00 °C (est) | [5] |

| Refractive Index | 1.420-1.440 / 1.4349 | [4][6][8] |

Table 3: Solubility and Partitioning Behavior of this compound

| Property | Description | Source(s) |

| Solubility in Water | Insoluble | [1][2][6] |

| Solubility in Organic Solvents | Soluble in ethanol, oils, and most organic solvents. Miscible with most cosmetic oils and hydrocarbons. | [1][2][6] |

| LogP (o/w) | 8.937 (est) | [5] |

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of this compound. These protocols are based on established standards to ensure accuracy and reproducibility.

Determination of Melting Point (Capillary Method)

The melting point is determined as the temperature range over which the solid this compound transitions to a liquid.

Methodology:

-

Sample Preparation: A small amount of thoroughly dried, powdered this compound is packed into a capillary tube to a height of 2-3 mm.[9][10][11][12][13]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus alongside a calibrated thermometer.[9][10][11][12]

-

Heating: The sample is heated at a controlled rate. A faster rate can be used initially, but the rate should be slowed to 1-2°C per minute as the temperature approaches the expected melting point.[9][13]

-

Observation: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded. This range is the melting point.[9]

Determination of Boiling Point (Distillation Method)

The boiling point is the temperature at which the vapor pressure of this compound equals the surrounding atmospheric pressure.

Methodology:

-

Apparatus Setup: A distillation apparatus is assembled with a round-bottom flask containing the this compound sample and boiling chips. A thermometer is positioned so that the top of the bulb is level with the bottom of the side arm of the distillation head.[14][15][16]

-

Distillation: As the liquid boils, the vapor rises, and the temperature on the thermometer will increase and then stabilize.

-

Data Recording: The stable temperature at which the liquid is actively distilling is recorded as the boiling point. The atmospheric pressure should also be recorded.[14][15][17][18]

Determination of Density (Pycnometer Method)

Density is determined by measuring the mass of a known volume of this compound.

Methodology:

-

Measurement of Empty Pycnometer: A clean, dry pycnometer is weighed accurately.[19][20][21][22]

-

Measurement with Sample: The pycnometer is filled with this compound, ensuring no air bubbles are present. The exterior is dried, and the filled pycnometer is weighed.[19][21]

-

Temperature Control: The temperature of the this compound is measured and recorded.[19]

-

Calculation: The mass of the this compound is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer. The density is then calculated by dividing the mass of the this compound by the known volume of the pycnometer.[19][20]

Determination of Kinematic Viscosity (Capillary Viscometer Method)

Kinematic viscosity is measured by the time it takes for a fixed volume of this compound to flow under gravity through a calibrated capillary viscometer.

Methodology:

-

Apparatus and Sample Preparation: A clean, dry calibrated viscometer is selected. The this compound sample is introduced into the viscometer.[3]

-

Temperature Equilibration: The viscometer is placed in a constant temperature bath until the sample reaches the desired temperature.

-

Flow Measurement: The sample is drawn up through the capillary and then allowed to flow freely. The time taken for the liquid meniscus to pass between two marked points is measured accurately.[3]

-

Calculation: The kinematic viscosity is calculated by multiplying the flow time by the calibration constant of the viscometer.[3] Dynamic viscosity can be obtained by multiplying the kinematic viscosity by the density of the liquid.[1][3]

Determination of Solubility

Solubility is determined by establishing a saturated solution of this compound in a given solvent and then quantifying the concentration of the dissolved solute.

Methodology:

-

Equilibration: An excess amount of this compound is added to a known volume of the solvent in a sealed container. The mixture is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: The undissolved solid is separated from the solution by filtration or centrifugation.[23]

-

Analysis: The concentration of this compound in the clear supernatant/filtrate is determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Quantification: The solubility is expressed as the mass of solute per volume or mass of solvent.

Determination of Surface Tension (Ring Tensiometer Method)

Surface tension is measured by the force required to detach a platinum ring from the surface of the liquid.

Methodology:

-

Apparatus Setup: A Du Noüy ring tensiometer is used. The platinum ring is cleaned thoroughly.[24][25]

-

Sample Placement: The this compound sample is placed in a vessel on the instrument's stage.

-

Measurement: The ring is brought into contact with the liquid surface and then slowly pulled upwards. The force required to detach the ring from the surface is measured by the tensiometer.[24][25][26]

-

Calculation: The surface tension is calculated from the measured force and the dimensions of the ring, with appropriate correction factors applied.[27]

References

- 1. store.astm.org [store.astm.org]

- 2. American Society for Testing and Materials Standard ASTM D445 Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids - AG - Australian Business Licence and Information Service [ablis.business.gov.au]

- 3. nazhco.com [nazhco.com]

- 4. store.astm.org [store.astm.org]

- 5. ppapco.ir [ppapco.ir]

- 6. oecd.org [oecd.org]

- 7. Physical chemical testing studies | Essem Compliance [essem-compliance.com]

- 8. laboratuar.com [laboratuar.com]

- 9. jk-sci.com [jk-sci.com]

- 10. westlab.com [westlab.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. alfa-chemistry.com [alfa-chemistry.com]

- 16. vernier.com [vernier.com]

- 17. youtube.com [youtube.com]

- 18. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 19. scientificlabs.co.uk [scientificlabs.co.uk]

- 20. fpharm.uniba.sk [fpharm.uniba.sk]

- 21. che.utah.edu [che.utah.edu]

- 22. scribd.com [scribd.com]

- 23. nanopartikel.info [nanopartikel.info]

- 24. smartsystems-eg.com [smartsystems-eg.com]

- 25. m.youtube.com [m.youtube.com]

- 26. biolinscientific.com [biolinscientific.com]

- 27. Du Noüy ring method | KRÜSS Scientific [kruss-scientific.com]

Ethyl stearate molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This guide provides core technical data on ethyl stearate (B1226849), a fatty acid ester utilized across the pharmaceutical, cosmetic, and food industries for its properties as an emollient, lubricant, and plasticizer.[1][2][3] Ethyl stearate is the ester formed from the condensation of stearic acid and ethanol.[4]

Chemical Identity and Properties

This compound, also known as ethyl octadecanoate, is a long-chain fatty acid ester.[4][5] It belongs to a class of organic compounds known as fatty acid esters, which are derivatives of fatty acids. At room temperature, it typically appears as a colorless to pale yellow, oily liquid or a white, waxy solid with a mild, fatty odor.[1][3] This compound is characterized by its hydrophobicity, being practically insoluble in water but soluble in alcohols and oils.[1][5]

Quantitative Data Summary

The fundamental molecular and physical properties of this compound are summarized in the table below. This data is essential for its application in formulation development, chemical synthesis, and quality control.

| Parameter | Value | Source |

| Molecular Formula | C20H40O2 | [1][2][3][4][5][6] |

| Molecular Weight | 312.5 g/mol | [5] |

| Alternate Molecular Weight | 312.53 g/mol | [1][2][4][6] |

| Alternate Molecular Weight | 312.54 g/mol | [3] |

| CAS Number | 111-61-5 | [1][4] |

| Melting Point | 33.4 °C | [2][5] |

| Alternate Melting Point | 34-38 °C | [3][4] |

| Boiling Point | 213-215 °C @ 15 mmHg | [2][3][4][5] |

| Density | 0.880-0.900 g/cm³ | [2][5] |

Applications in Research and Development

In drug development and research, this compound serves multiple functions:

-

Solvent and Carrier: It is used as a solvent and carrier for various drug formulations, which can improve the solubility and bioavailability of active pharmaceutical ingredients.[3]

-

Emollient in Topicals: In dermatological and cosmetic formulations, its emollient properties help to soften and smooth the skin, making it a common ingredient in creams and lotions.[1][2][3]

-

Model Compound: Researchers utilize this compound as a model compound in studies related to lipid chemistry and in the synthesis of surfactants.[3]

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. This compound | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | 111-61-5 [chemicalbook.com]

- 5. This compound | C20H40O2 | CID 8122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound, 111-61-5 [thegoodscentscompany.com]

Synthesis of Ethyl Stearate via Esterification of Stearic Acid: An In-depth Technical Guide

Introduction

Ethyl stearate (B1226849), the ethyl ester of stearic acid, is a valuable chemical intermediate with wide-ranging applications in the pharmaceutical, cosmetic, and food industries.[1][2] It serves as a lubricant, emulsifier, and water-resistant agent.[1] The synthesis of ethyl stearate is primarily achieved through the esterification of stearic acid with ethanol (B145695). This guide provides a comprehensive overview of the synthesis of this compound, detailing various catalytic methods, experimental protocols, and quantitative data to support researchers, scientists, and drug development professionals in their work.

The traditional method for this compound synthesis often involves the use of strong mineral acids, such as sulfuric acid, which can lead to by-product formation and corrosion issues.[1] Consequently, research has focused on developing more efficient and environmentally benign catalytic systems, including heteropolyacids and enzymes. This guide will explore these different approaches, offering a comparative analysis to inform catalyst and methodology selection.

Reaction Pathway: Fischer-Speier Esterification

The synthesis of this compound from stearic acid and ethanol is a classic example of a Fischer-Speier esterification. This acid-catalyzed reaction involves the reaction of a carboxylic acid with an alcohol to form an ester and water.[3][4][5] The reaction is reversible, and therefore, an excess of one reactant (typically the alcohol) or the removal of water is employed to drive the equilibrium towards the formation of the ester product.[3][5]

Caption: The Fischer-Speier esterification of stearic acid with ethanol to produce this compound and water, catalyzed by an acid.

Experimental Protocols and Data

This section details various experimental procedures for the synthesis of this compound, categorized by the type of catalyst employed. Quantitative data from different studies are summarized in tables for comparative analysis.

Homogeneous Acid Catalysis (Sulfuric Acid)

Concentrated sulfuric acid is a commonly used and effective catalyst for the esterification of stearic acid.[6]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add stearic acid, ethanol, and concentrated sulfuric acid.[7]

-

Reaction Conditions: The molar ratio of stearic acid to ethanol and the amount of catalyst can be varied to optimize the yield.[6][8] The reaction mixture is typically heated to reflux with constant stirring for a specified duration.[7]

-

Work-up and Purification:

-

After cooling, the excess ethanol is removed by distillation.[1]

-

The remaining mixture is washed with water to remove the acid catalyst and any remaining ethanol.[1]

-

A subsequent wash with a saturated sodium bicarbonate or sodium carbonate solution is performed to neutralize any remaining acid.[1][9]

-

The organic layer, containing the this compound, is separated.[9]

-

The crude product is dried over an anhydrous drying agent (e.g., sodium sulfate).[10]

-

Final purification can be achieved by distillation.[11]

-

Quantitative Data for Sulfuric Acid Catalysis:

| Stearic Acid:Ethanol Molar Ratio | Catalyst (H₂SO₄) Loading | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| 1:15 | 0.75 mol ratio to stearic acid | 65 | - | 99 | [8] |

| 1:10 | 0.25 mol ratio to stearic acid | 45 | 210 min | ~90 | [6] |

Heterogeneous Acid Catalysis (Heteropolyacids)

Heteropolyacids (HPAs), such as phosphotungstic acid (PTA), are efficient and reusable solid acid catalysts for esterification.[12]

Experimental Protocol:

-

Reaction Setup: In a sealed pressure reactor, combine stearic acid, ethanol, and the heteropolyacid catalyst.[12]

-

Reaction Conditions: The reaction is typically carried out at an elevated temperature with magnetic stirring for several hours.[12]

-

Work-up and Purification:

-

After the reaction, the mixture is cooled to room temperature.[12]

-

The product is solubilized in a non-polar solvent like petroleum ether.[12]

-

The solid catalyst is separated by decantation or centrifugation.[12]

-

The organic solution is washed with water and then a neutral salt solution.

-

The solution is dried over anhydrous sodium sulfate.[12]

-

The solvent is removed under reduced pressure to yield the this compound product.[12]

-

Quantitative Data for Heteropolyacid Catalysis:

| Catalyst | Catalyst Loading (mol%) | Stearic Acid:Ethanol Molar Ratio | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Phosphotungstic Acid (PTA) | 1 | 1:1.5 | 110 | 4 | 97 | [12] |

| Phosphomolybdic Acid (PMA) | 1 | 1:1.5 | 110 | 4 | 86 | [12] |

| Silicotungstic Acid (STA) | 1 | 1:1.5 | 110 | 4 | 87 | [12] |

| Silicomolybdic Acid (SMA) | 1 | 1:1.5 | 110 | 4 | 90 | [12] |

Enzymatic Catalysis (Lipase)

Enzymes, such as lipases, offer a green and highly selective alternative for ester synthesis under mild reaction conditions.[13][14]

Experimental Protocol:

-

Reaction Setup: In a suitable reaction vessel, stearic acid, ethanol, and the lipase (B570770) enzyme (e.g., Novozym 435) are combined. The reaction is often performed in a solvent-free system.[15]

-

Reaction Conditions: The mixture is incubated at a specific temperature with constant agitation for an extended period.[13][14]

-

Work-up and Purification:

-

The enzyme is typically removed by filtration.

-

The excess ethanol can be removed by evaporation.

-

Further purification can be achieved using chromatographic techniques.

-

Quantitative Data for Enzymatic Catalysis:

| Enzyme | Enzyme Loading (% w/w of substrates) | Stearic Acid:Ethanol Molar Ratio | Temperature (°C) | Reaction Time (h) | Conversion (%) | Reference |

| Novozym 435 | 1 | 1:5 | 60 | 24 | 92 | [13][14] |

| Candida rugosa Lipase | Varied | 5:1 to 15:1 | 40-60 | 24-120 | >90 | [16] |

Experimental Workflow

The general workflow for the synthesis and purification of this compound via esterification is depicted below.

Caption: A generalized experimental workflow for the synthesis, work-up, and purification of this compound.

Conclusion

The synthesis of this compound via the esterification of stearic acid can be effectively achieved through various catalytic methods. While traditional homogeneous acid catalysis with sulfuric acid provides high yields, the use of heterogeneous catalysts like heteropolyacids offers advantages in terms of catalyst recovery and reusability.[12] Enzymatic catalysis presents a milder and more sustainable approach, achieving high conversion rates under benign conditions.[13][14] The choice of method will depend on specific requirements such as desired purity, environmental considerations, and economic feasibility. The detailed protocols and comparative data presented in this guide provide a solid foundation for the successful synthesis and purification of this compound in a research and development setting.

References

- 1. Page loading... [guidechem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. cerritos.edu [cerritos.edu]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Fischer Esterification [organic-chemistry.org]

- 6. ache.org.rs [ache.org.rs]

- 7. coachbenner.weebly.com [coachbenner.weebly.com]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. csub.edu [csub.edu]

- 11. scienceready.com.au [scienceready.com.au]

- 12. pubs.aip.org [pubs.aip.org]

- 13. researchgate.net [researchgate.net]

- 14. Enzymatic esterification for the synthesis of butyl stearate and this compound [agris.fao.org]

- 15. Enzymatic esterification of stearic acid and ethanol for this compound production [sfera.unife.it]

- 16. Lipase-Assisted Synthesis of Alkyl Stearates: Optimization by Taguchi Design of Experiments and Application as Defoamers - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Presence of Ethyl Stearate in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl stearate (B1226849), the ethyl ester of the saturated fatty acid stearic acid, is a naturally occurring compound found in a variety of plants and their derived oils. While often present in trace amounts, its contribution to the aroma, flavor, and physicochemical properties of plant-based products is an area of growing interest. This technical guide provides an in-depth overview of the natural occurrence of ethyl stearate, detailing its presence in various plant species. It outlines the prevailing analytical methodologies for its extraction and quantification and presents a putative biosynthetic pathway for its formation in plant tissues. This document aims to serve as a comprehensive resource for researchers in phytochemistry, food science, and drug development exploring the roles of fatty acid ethyl esters in nature.

Natural Occurrence of this compound

This compound has been identified as a volatile or semi-volatile component in a range of plants, fruits, and derived products. Its presence is often associated with the characteristic aroma and flavor profiles of these natural sources. While extensive quantitative data across the plant kingdom remains sparse in the available scientific literature, qualitative identification has been noted in several species.

This compound is recognized as a plant metabolite and has been reported in various organisms, including Mandragora autumnalis and Mitracarpus hirtus. Its presence has also been noted in the essential oils of plants such as coriander (Coriandrum sativum) and marjoram (Origanum majorana), as well as in grapes (Vitis vinifera).[1] In many cases, this compound is one of many fatty acid ethyl esters (FAEEs) that contribute to the overall chemical profile of the plant.

The formation of this compound and other FAEEs is particularly prominent during the ripening of climacteric fruits, a process regulated by the plant hormone ethylene (B1197577). As fruits ripen, changes in lipid metabolism and the production of ethanol (B145695) as a metabolic byproduct can lead to the enzymatic synthesis of these esters.

Table 1: Documented Qualitative Occurrence of this compound in Plant-Derived Materials

| Plant/Product Source | Common Name | Part/Condition | Reference Type |

| Vitis vinifera | Grape | Fruit (fermented into brandy/wine) | Identification in final product |

| Coriandrum sativum | Coriander | Fruit/Seed Oil | Mentioned as a constituent |

| Origanum majorana | Marjoram | Plant/Oil | Mentioned as a constituent |

| Mandragora autumnalis | Mandrake | Organism | Metabolite database entry |

| Mitracarpus hirtus | - | Organism | Metabolite database entry |

| Various Vegetable Oils | - | Refined Oils | General mention as a FAEE |

Note: Specific concentrations of naturally occurring this compound in raw plant materials and unfermented oils are not widely reported in the literature, limiting the creation of a comprehensive quantitative table.

Biosynthesis of this compound in Plants

The biosynthesis of fatty acid ethyl esters (FAEEs), including this compound, in plants is an enzymatic process that typically occurs during developmental stages such as fruit ripening. The pathway is not dependent on coenzyme A or ATP. The key reaction involves the esterification of a fatty acid (stearic acid) with ethanol.

The primary enzyme family responsible for this catalysis is believed to be wax ester synthases (WS) or alcohol acyl-CoA transferases (AATs) . A specific enzyme, fatty-acyl-ethyl-ester synthase (FAAES) (EC 3.1.1.67) , has been identified that catalyzes the formation of ethyl esters from free fatty acids and ethanol.[2][3] While this enzyme shows higher activity with unsaturated fatty acids, it also acts on saturated fatty acids like palmitate and stearate.[3]

The biosynthesis is intricately linked with fruit ripening, particularly in climacteric fruits where ethylene production triggers a cascade of metabolic changes. This includes the breakdown of carbohydrates, leading to the formation of ethanol, and the release of free fatty acids from lipids.

Below is a diagram illustrating the putative biosynthetic pathway for this compound in a plant cell.

Experimental Protocols: A General Framework

While specific protocols for the quantification of this compound in plants are not abundant, a general methodology can be established based on standard practices for the analysis of volatile and semi-volatile fatty acid esters in complex biological matrices. The most common approach involves sample preparation and extraction followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation and Extraction

The choice of extraction method depends on the nature of the plant material (e.g., leaves, seeds, fruit pulp) and the volatility of the target analyte.

Method 1: Headspace Solid-Phase Microextraction (HS-SPME)

This method is ideal for analyzing volatile compounds in the headspace of a sample without the use of solvents. It is particularly suitable for fresh fruits, flowers, and leaves.

-

Apparatus : SPME fiber holder, SPME fibers (e.g., CAR/PDMS, DVB/CAR/PDMS), vials with septa, heating block/water bath.

-

Procedure :

-

A known quantity of the homogenized plant material (e.g., 1-5 g) is placed into a sealed vial.

-

An internal standard may be added for quantification.

-

The vial is gently heated (e.g., 35-60°C) for a set time (e.g., 15-30 minutes) to allow volatile compounds to equilibrate in the headspace.

-

The SPME fiber is exposed to the headspace for a defined period (e.g., 15-45 minutes) to adsorb the analytes.[4]

-

The fiber is then retracted and immediately inserted into the GC-MS injector for thermal desorption.

-

Method 2: Solvent Extraction

This method is used for less volatile compounds or when a concentrated extract is required. It is suitable for oils, seeds, and dried plant material.

-

Apparatus : Soxhlet extractor or ultrasonic bath, rotary evaporator, glassware.

-

Solvents : Ethanol, hexane, ethyl acetate, or a mixture like chloroform/methanol. Ethanol is a safe and effective choice for many plant extracts.[5]

-

Procedure :

-

The dried and ground plant material is weighed.

-

For maceration/sonication, the material is mixed with a chosen solvent (e.g., ethanol) and agitated for a period (e.g., 30 minutes to 24 hours).[5]

-

For Soxhlet extraction, the material is placed in a thimble and extracted continuously with the refluxing solvent for several hours.[6]

-

The resulting solution is filtered to remove solid plant debris.

-

The solvent is removed under reduced pressure using a rotary evaporator to yield a concentrated extract.

-

The extract is redissolved in a suitable solvent for GC-MS analysis.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the gold standard for separating and identifying volatile and semi-volatile compounds like this compound.

-

Instrumentation : Gas chromatograph coupled to a mass spectrometer.

-

Column : A non-polar or mid-polarity capillary column (e.g., DB-5ms, HP-INNOWAX) is typically used.

-

Carrier Gas : Helium at a constant flow rate.

-

Injector : For HS-SPME, thermal desorption is used. For liquid extracts, a split/splitless injector is common.

-

Oven Temperature Program : A typical program starts at a low temperature (e.g., 40-60°C), holds for a few minutes, and then ramps up at a controlled rate (e.g., 5-10°C/min) to a final temperature (e.g., 250-280°C) to elute all compounds.

-

Mass Spectrometer : Operated in electron impact (EI) mode (typically at 70 eV). Data is collected in full scan mode to identify unknown compounds by comparing their mass spectra to libraries (e.g., NIST, Wiley). For quantification, selected ion monitoring (SIM) mode can be used for higher sensitivity and specificity.

-

Quantification : Achieved by creating a calibration curve using certified standards of this compound and applying the internal standard method to correct for extraction and injection variability.

The workflow for a typical analysis is depicted in the diagram below.

Conclusion and Future Directions

This compound is a subtle but widespread component of the plant metabolome. While its presence has been noted in various species, the body of quantitative data remains limited. The link between its biosynthesis and fruit ripening processes, driven by ethylene, highlights its potential role as a marker for developmental stages in plants.

For researchers in drug development, the natural occurrence of fatty acid esters like this compound in botanicals may be relevant for understanding the composition and potential bioactivities of herbal extracts. For food scientists, these esters are important contributors to the nuanced aroma and flavor profiles of fruits, beverages, and oils.

Future research should focus on systematic, quantitative screening of this compound across a wider range of plant families and oils. Elucidating the specific substrate affinities and regulatory mechanisms of plant-based fatty-acyl-ethyl-ester synthases will provide a more complete picture of how these compounds are synthesized and controlled in nature. The development and validation of standardized analytical protocols will be crucial for enabling reliable comparison of data across different studies.

References

- 1. This compound, 111-61-5 [thegoodscentscompany.com]

- 2. Fatty-acyl-ethyl-ester synthase - Wikipedia [en.wikipedia.org]

- 3. EC 3.1.1.67 - fatty-acyl-ethyl-ester synthase. [ebi.ac.uk]

- 4. scispace.com [scispace.com]

- 5. coleparmer.com [coleparmer.com]

- 6. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of ethyl stearate in ethanol and organic solvents

An In-depth Technical Guide to the Solubility of Ethyl Stearate (B1226849) in Ethanol (B145695) and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of ethyl stearate in ethanol and various organic solvents. This compound (C₂₀H₄₀O₂), the ethyl ester of stearic acid, is a nonpolar and hydrophobic molecule widely used in the pharmaceutical, cosmetic, and food industries as an emollient, solvent, and lubricating agent.[1][2] Its solubility characteristics are critical for formulation development, particularly in creating stable emulsions, optimizing drug delivery systems, and ensuring product performance. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a logical workflow for solubility assessment.

Quantitative Solubility Data

The solubility of this compound is significantly influenced by the polarity of the solvent, following the principle of "like dissolves like." As a nonpolar compound, it exhibits higher solubility in nonpolar organic solvents and is practically insoluble in water.[2] The following tables summarize the quantitative solubility of this compound in ethanol and a range of other organic solvents at 25°C.

Table 1: Solubility of this compound in Ethanol

| Solvent | Solubility (g/L) at 25°C |

| Ethanol | 76.08[3] |

Table 2: Solubility of this compound in Various Organic Solvents

| Solvent | Solvent Type | Solubility (g/L) at 25°C |

| Dichloromethane | Chlorinated | 2206.23[3] |

| Chloroform | Chlorinated | 2055.27[3] |

| Tetrahydrofuran (THF) | Ether | 1727.49[3] |

| N-Methyl-2-pyrrolidone (NMP) | Amide | 1652.89[3] |

| 1,2-Dichloroethane | Chlorinated | 1548.88[3] |

| N,N-Dimethylacetamide (DMAc) | Amide | 1186.79[3] |

| n-Propyl acetate | Ester | 1055.57[3] |

| n-Butyl acetate | Ester | 996.81[3] |

| Ethyl acetate | Ester | 907.20[3] |

| Isopropyl acetate | Ester | 858.34[3] |

| 2-Butanone (MEK) | Ketone | 711.97[3] |

| 1,4-Dioxane | Ether | 744.04[3] |

| Dimethyl sulfoxide (B87167) (DMSO) | Sulfoxide | 728.37[4] |

| N,N-Dimethylformamide (DMF) | Amide | 731.97[3] |

| Cyclohexane | Alkane | 649.99[3] |

| Diethyl ether | Ether | 564.58[3] |

| Acetone | Ketone | 487.93[3] |

| Toluene | Aromatic | 329.17[3] |

| Acetonitrile | Nitrile | 207.58[3] |

| n-Octanol | Alcohol | 197.61[3] |

| n-Butanol | Alcohol | 192.65[3] |

| Acetic acid | Carboxylic Acid | 176.04[3] |

| n-Propanol | Alcohol | 142.24[3] |

| Isopropanol | Alcohol | 138.53[3] |

| n-Heptane | Alkane | 132.72[3] |

| n-Hexane | Alkane | 120.46[3] |

| Methanol | Alcohol | 79.27[3] |

| Propylene glycol | Diol | 21.22[3] |

| Ethylene glycol | Diol | 5.68[3] |

| Water | Polar Protic | 0.00037 (estimated) |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of this compound. These protocols are based on established methods for fatty acid esters.[5][6]

Gravimetric Method for Isothermal Solubility Measurement

This method directly measures the mass of the dissolved solute in a known volume of solvent at a constant temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent(s)

-

Analytical balance (±0.0001 g)

-

Thermostatic shaker bath or incubator

-

Screw-cap glass vials

-

Volumetric flasks

-

Syringes and solvent-compatible membrane filters (e.g., PTFE, 0.22 µm)

-

Pre-weighed evaporation dishes or vials

-

Drying oven or vacuum desiccator

-

Calibrated thermometer

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a screw-cap vial containing a known volume of the chosen solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker bath set to the desired temperature (e.g., 25°C). Agitate the mixture for a sufficient duration (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to permit the settling of undissolved solids. Carefully withdraw a known volume of the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the filtrate into a pre-weighed evaporation dish.

-

Solvent Evaporation: Evaporate the solvent from the dish. For volatile solvents, this can be done under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a drying oven set at a temperature below the boiling point of the solvent and the melting point of this compound can be used.

-

Drying and Weighing: Once the solvent is fully evaporated, place the evaporation dish in a vacuum desiccator to remove any residual solvent until a constant weight is achieved.

-

Calculation of Solubility: The solubility is calculated as the mass of the dried this compound residue per volume of the solvent used. The result is typically expressed in g/L or mg/mL.

Synthetic Method using Laser Monitoring

This method involves observing the dissolution of a known amount of solute in a known amount of solvent as the temperature is changed.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent(s)

-

Jacketed glass vessel with a magnetic stirrer

-

Circulating water bath with precise temperature control

-

Laser light source and a photodetector

-

Analytical balance (±0.0001 g)

-

Calibrated thermometer

Procedure:

-

Sample Preparation: Accurately weigh a specific amount of this compound and the chosen solvent into the jacketed glass vessel.

-

Heating and Observation: While stirring, slowly heat the mixture using the circulating water bath. A laser beam is passed through the sample, and the light intensity is monitored by the photodetector.

-

Determination of Dissolution Point: The temperature at which the last solid particles of this compound dissolve, indicated by a sharp increase in the transmitted light intensity, is recorded as the solubility temperature for that specific concentration.

-

Data Collection: Repeat the procedure with different compositions of this compound and solvent to obtain a series of data points for solubility at various temperatures.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for assessing the solubility of this compound in a given solvent.

References

Ethyl Stearate: A Comprehensive Technical Guide to its Physical Properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the melting and boiling points of ethyl stearate (B1226849). The information is presented in a clear, structured format, including comprehensive experimental protocols and a workflow for physical property determination, to support professionals in research, scientific analysis, and drug development.

Physical Properties of Ethyl Stearate

This compound, the ethyl ester of stearic acid, is a white, waxy solid at room temperature.[1] Its physical state is dictated by its melting point, which is just above typical ambient temperatures.[1]

Data Summary

The melting and boiling points of this compound are critical physical constants for its identification, purity assessment, and application in various scientific and industrial processes. The data from various sources are summarized in the table below for easy reference.

| Physical Property | Value | Conditions |

| Melting Point | 33 - 38 °C | Atmospheric Pressure |

| Boiling Point | 213 - 215 °C | 15 mm Hg |

Note: The boiling point is provided at a reduced pressure due to the high boiling temperature of this compound at atmospheric pressure, which can lead to decomposition.

Experimental Protocols

Accurate determination of melting and boiling points is fundamental for the characterization of chemical substances. The following are detailed methodologies for determining these properties for a compound like this compound.

Melting Point Determination: Thiele Tube Method

The Thiele tube method is a common and effective technique for determining the melting point of a solid.[2][3]

Apparatus:

-

Thiele Tube

-

Thermometer (calibrated)

-

Capillary tubes (sealed at one end)

-

Heating oil (e.g., mineral oil, silicone oil)

-

Bunsen burner or other heat source

-

Mortar and pestle (if sample needs to be powdered)

-

Rubber band or wire to attach the capillary tube to the thermometer

Procedure:

-

Sample Preparation: A small amount of dry, powdered this compound is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the sample into the sealed end, to a height of about 2-3 mm.[4]

-

Apparatus Assembly: The capillary tube is attached to the thermometer using a rubber band or wire, ensuring that the sample is level with the thermometer bulb.[5]

-

Heating: The thermometer and attached capillary tube are inserted into the Thiele tube, which is filled with heating oil to a level above the sidearm. The sidearm of the Thiele tube is then gently heated.[2] The unique shape of the Thiele tube facilitates the circulation of the oil by convection, ensuring a uniform temperature distribution.[2]

-

Observation: The temperature is increased at a rate of about 1-2°C per minute as the expected melting point is approached.[2]

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range. For a pure compound, this range should be narrow (0.5-1°C).[2]

Boiling Point Determination: Capillary Method (Siwoloboff's Method) at Reduced Pressure

For high-boiling compounds like this compound, determining the boiling point at reduced pressure is necessary to prevent decomposition. The capillary method is a suitable micro-scale technique.

Apparatus:

-

Test tube

-

Thermometer (calibrated)

-

Small capillary tube (sealed at one end)

-

Heating bath (e.g., oil bath)

-

Vacuum source and manometer

-

Boiling chips

Procedure:

-

Sample Preparation: A small amount of this compound (a few milliliters) is placed in the test tube along with a boiling chip to ensure smooth boiling.

-

Apparatus Assembly: A small capillary tube, sealed at one end, is placed open-end-down into the test tube containing the liquid sample. The thermometer is positioned so that its bulb is above the liquid surface, in the vapor phase.

-

Pressure Reduction: The apparatus is connected to a vacuum source, and the pressure is reduced to the desired level (e.g., 15 mm Hg), which is monitored with a manometer.

-

Heating: The test tube is gently heated in the heating bath. As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. This is the air initially trapped in the capillary expanding and being replaced by the vapor of the substance.[6]

-

Observation: Heating is continued until a steady and rapid stream of bubbles is observed. The heat source is then removed, and the apparatus is allowed to cool slowly.

-

Data Recording: The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point of the liquid at that specific pressure.[6] This occurs when the vapor pressure of the liquid equals the external pressure.[6]

Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the determination and verification of the physical properties of a chemical substance like this compound.

Caption: Workflow for the determination and verification of the physical properties of this compound.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. SSERC | Melting point determination [sserc.org.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Chemical Analysis: determining melting points with the Thiele-Dennis tube: monocerosfour — LiveJournal [monocerosfour.livejournal.com]

- 6. chem.libretexts.org [chem.libretexts.org]

Chemical structure and functional groups of ethyl stearate

An In-depth Technical Guide to Ethyl Stearate (B1226849): Structure, Properties, and Experimental Analysis

Introduction

Ethyl stearate (CAS 111-61-5), also known as ethyl octadecanoate, is the ester formed from the condensation of stearic acid and ethanol.[1][2] It belongs to the class of long-chain fatty acid ethyl esters (FAEEs).[2][3] As a stable, non-toxic compound, this compound finds extensive application in the pharmaceutical, cosmetic, and food industries, where it functions as an emollient, thickening agent, solvent, and flavoring agent.[4][5][6] Its well-defined chemical properties and straightforward synthesis make it a valuable compound for researchers and professionals in drug development and material science. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and detailed experimental protocols for its synthesis and analysis.

Chemical Structure and Functional Groups

This compound is characterized by a long, saturated hydrocarbon chain derived from stearic acid, linked to an ethyl group via an ester functional group. The IUPAC name for this compound is ethyl octadecanoate.[1]

-

Key Functional Groups:

-

Ester Group (-COO-): This is the primary functional group, formed from the reaction between the carboxylic acid group of stearic acid and the hydroxyl group of ethanol. It is responsible for the compound's characteristic chemical reactivity and its applications as a flavoring agent and solvent.[3][7]

-

Alkyl Chain (CH₃(CH₂)₁₆-): The long, 18-carbon saturated fatty acid tail is hydrophobic, contributing to the molecule's low solubility in water and its properties as a lubricant and emollient.[6]

-

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are well-documented, making it a reliable standard in various research and industrial applications. Quantitative data are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₀H₄₀O₂ | [1][5] |

| Molecular Weight | 312.53 g/mol | [1][5] |

| Appearance | White crystalline solid or colorless to yellowish liquid | [6][8] |

| Melting Point | 33 - 38 °C | [2][5][8] |

| Boiling Point | 213 - 215 °C @ 15 mmHg | [1][2] |

| Density | 0.880 - 0.900 g/cm³ | [1] |

| Solubility | Insoluble in water; Soluble in ethanol, ether, and oils | [1][3][8] |

| Refractive Index | 1.420 - 1.440 | [1] |

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This compound is commonly synthesized through the Fischer esterification of stearic acid with ethanol, using an acid catalyst to accelerate the reaction.[3][9]

Materials:

-

Stearic Acid (1 mole equivalent)

-

Anhydrous Ethanol (molar excess, e.g., 3-5 mole equivalents)

-

Acid Catalyst (e.g., concentrated H₂SO₄, p-toluenesulfonic acid, or sodium bisulfate)[8]

-

Dean-Stark apparatus or reflux condenser with a drying tube

-

Separatory funnel

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, combine stearic acid, anhydrous ethanol, and the acid catalyst. For example, add a specific amount of stearic acid, ethanol, and sodium bisulfate to a three-necked flask.[8]

-

Reflux: Attach a reflux condenser and a Dean-Stark trap (if using a solvent like toluene (B28343) to aid water removal) or a standard reflux condenser. Heat the mixture to reflux. Water is generated as a byproduct and should be removed to drive the equilibrium towards the product side.[8]

-

Reaction Monitoring: Continue heating until no more water is collected in the trap, or monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Work-up and Neutralization: After cooling the reaction mixture to room temperature, distill any excess ethanol.[8] Transfer the remaining residue to a separatory funnel.

-

Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[8]

-

Drying and Solvent Removal: Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter. Remove the solvent/any remaining volatiles using a rotary evaporator to yield crude this compound.

-

Purification (Optional): If necessary, the product can be further purified by vacuum distillation.

Characterization and Analysis

NMR spectroscopy is used to confirm the molecular structure of the synthesized this compound.

-

¹H NMR (in CDCl₃): The proton NMR spectrum provides distinct signals corresponding to the different proton environments in the molecule.[1][10]

-

~4.12 ppm (quartet, 2H): Protons of the methylene (B1212753) group (-O-CH₂-CH₃) of the ethyl ester.

-

~2.28 ppm (triplet, 2H): Protons of the methylene group adjacent to the carbonyl group (-CH₂-COO-).

-

~1.62 ppm (multiplet, 2H): Protons of the methylene group beta to the carbonyl group.

-

~1.25 ppm (singlet/broad multiplet, ~28H): Protons of the long chain of methylene groups in the stearate backbone.

-

~1.25 ppm (triplet, 3H): Protons of the terminal methyl group (-O-CH₂-CH₃) of the ethyl ester.

-

~0.88 ppm (triplet, 3H): Protons of the terminal methyl group of the stearate chain.

-

-

¹³C NMR (in CDCl₃): The carbon NMR spectrum confirms the carbon framework.[1]

-

~173.8 ppm: Carbonyl carbon of the ester group (C=O).

-

~60.1 ppm: Methylene carbon of the ethyl group attached to oxygen (-O-CH₂-).

-

~34.4 ppm: Methylene carbon adjacent to the carbonyl group.

-

~14.3 ppm: Terminal methyl carbon of the ethyl group.

-

~14.1 ppm: Terminal methyl carbon of the stearate chain.

-

~22.7 - 32.0 ppm: A series of signals corresponding to the methylene carbons of the long alkyl chain.

-

IR spectroscopy is a rapid method for identifying the key functional groups.[1][11]

-

Strong C=O Stretch: A prominent, sharp absorption band is expected around 1740-1735 cm⁻¹ , which is characteristic of the carbonyl group in a saturated ester.

-

C-O Stretch: Absorption bands in the region of 1250-1150 cm⁻¹ correspond to the C-O stretching vibrations of the ester group.

-

C-H Stretch: Strong absorption bands just below 3000 cm⁻¹ (typically 2920 cm⁻¹ and 2850 cm⁻¹ ) are due to the symmetric and asymmetric stretching of the C-H bonds in the long alkyl chain.

GC-MS is a powerful technique for both qualitative and quantitative analysis of this compound, particularly for assessing purity or for detection in complex mixtures.[12][13]

Protocol Outline:

-

Sample Preparation: Dissolve a known amount of the sample in a suitable volatile solvent, such as hexane (B92381) or acetone.[13] An internal standard (e.g., ethyl heptadecanoate) may be added for quantitative analysis.

-

GC Separation:

-

Column: Use a non-polar capillary column (e.g., DB-5ms or HP-5ms) suitable for separating fatty acid esters.

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet, which is heated to ensure rapid volatilization.

-

Temperature Program: A typical temperature program starts at a lower temperature, holds for a few minutes, and then ramps up to a final temperature (e.g., increase to 280°C) to elute the compounds based on their boiling points and interactions with the column's stationary phase.[13]

-

-

MS Detection:

-

Ionization: As this compound elutes from the GC column, it enters the mass spectrometer, where it is typically ionized by Electron Impact (EI).

-

Mass Analysis: The resulting charged fragments are separated by their mass-to-charge ratio (m/z). Key fragments for this compound include m/z = 88 (from McLafferty rearrangement, characteristic for ethyl esters) and m/z = 101.[1]

-

Identification: The retention time from the chromatogram and the fragmentation pattern from the mass spectrum are compared to a known standard or a spectral library (like NIST) for positive identification.

-

Caption: General experimental workflow for this compound.

References

- 1. This compound | C20H40O2 | CID 8122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 111-61-5 [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound - Ataman Kimya [atamanchemicals.com]

- 7. Showing Compound this compound (FDB012441) - FooDB [foodb.ca]

- 8. Page loading... [guidechem.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound(111-61-5) 1H NMR spectrum [chemicalbook.com]

- 11. This compound(111-61-5) IR Spectrum [m.chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]

The Role of Ethyl Stearate as a Fatty Acid Ethyl Ester: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fatty acid ethyl esters (FAEEs) are non-oxidative metabolites of ethanol (B145695), formed by the esterification of fatty acids with ethanol. Among these, ethyl stearate (B1226849), the ethyl ester of the saturated fatty acid stearic acid, serves as a significant biomarker for ethanol consumption and is implicated in the pathophysiology of alcohol-induced organ damage. This technical guide provides a comprehensive overview of the biochemical and physiological roles of ethyl stearate. It details its formation and degradation, its effects on cellular functions, and the analytical methods for its quantification. This document is intended to be a resource for researchers and professionals in the fields of toxicology, pharmacology, and drug development, offering insights into the mechanisms of alcohol-related cellular injury and the utility of FAEEs as biomarkers.

Introduction

Ethanol is primarily metabolized in the liver via oxidative pathways. However, a smaller, non-oxidative pathway results in the formation of fatty acid ethyl esters (FAEEs), which have been identified as mediators of alcohol-induced organ damage.[1] These lipophilic molecules can accumulate in various tissues, including the pancreas, liver, heart, and adipose tissue, where they can persist longer than ethanol itself.[2] this compound is one of the prominent saturated FAEEs found in human tissues following alcohol consumption.[3] Understanding the role of this compound is crucial for elucidating the mechanisms of alcohol-induced pathologies and for the development of diagnostic and therapeutic strategies.

Physicochemical Properties of this compound

This compound is the ester formed from the formal condensation of the carboxyl group of stearic acid with the hydroxyl group of ethanol.[4] Its physical and chemical properties are summarized in Table 1.

| Property | Value | Reference(s) |

| Chemical Formula | C₂₀H₄₀O₂ | [5] |

| Molecular Weight | 312.53 g/mol | [6] |

| Appearance | White crystalline mass or yellowish liquid | [6][7] |

| Odor | Mild, waxy | [7] |

| Melting Point | 32.5 - 38 °C | [4][7] |

| Boiling Point | 213-215 °C at 15 mmHg | [4] |

| Density | 0.863 g/cm³ | [7] |

| Water Solubility | Insoluble (2.9e-05 g/L) | [7][8] |

| Solubility in Organic Solvents | Soluble in hexane (B92381), chloroform, and ethanol | [7] |

| logP | 8.73 | [8] |

Biochemical Pathways

Synthesis of this compound

This compound is synthesized endogenously in the presence of ethanol. The primary pathway involves the esterification of stearic acid (or its activated form, stearoyl-CoA) with ethanol, a reaction catalyzed by a group of enzymes known as fatty acid ethyl ester synthases (FAEE synthases).[7] Several enzymes have been shown to possess FAEE synthase activity, including carboxylester lipase (B570770) (CEL).[9]

The synthesis can be summarized as follows:

Stearic Acid + Ethanol --(FAEE Synthase)--> this compound + H₂O

Degradation of this compound

This compound is hydrolyzed back to stearic acid and ethanol by carboxylesterases (CEs).[10][11] These enzymes are abundant in the liver and other tissues and are responsible for the detoxification of various xenobiotics.[4][12] The hydrolysis of this compound is a crucial step in its clearance from the body.

The degradation can be summarized as follows:

This compound + H₂O --(Carboxylesterase)--> Stearic Acid + Ethanol

Physiological and Pathophysiological Roles

Biomarker of Ethanol Intake

The presence of this compound and other FAEEs in biological samples such as blood, hair, and adipose tissue is a specific indicator of recent or chronic ethanol consumption.[2][13][14] Unlike ethanol, which is rapidly eliminated from the body, FAEEs have a longer half-life, making them valuable biomarkers for assessing alcohol intake over a more extended period.[2] Table 2 summarizes the concentrations of this compound found in blood after ethanol ingestion.

| Analyte | Mean Peak Concentration (c̅max) (ng/mL) | Time to Reach c̅max (hours) | Lower Limit of Quantitation (LLOQ) (ng/mL) | Reference(s) |

| This compound | 71 ± 21 | 2 - 4 | 37 | [1][13][15] |

| Ethyl Myristate | 14 ± 4 | 2 - 4 | 15 | [1][13][15] |

| Ethyl Palmitate | 144 ± 35 | 2 - 4 | 26 | [1][13][15] |

| Ethyl Oleate | 125 ± 55 | 2 - 4 | 14 | [1][13][15] |

| Total FAEEs | 344 ± 91 | 2 - 4 | - | [1][13][15] |

Cellular Cytotoxicity and Organ Damage

This compound, along with other FAEEs, has been shown to be cytotoxic and is implicated in alcohol-induced damage to various organs, particularly the pancreas and liver. The lipophilic nature of this compound allows it to interact with cellular membranes, leading to disruption of membrane integrity and function.[16]

The primary mechanism of FAEE-induced cytotoxicity involves mitochondrial dysfunction.[6] this compound can accumulate in mitochondria, leading to the uncoupling of oxidative phosphorylation, increased production of reactive oxygen species (ROS), and a decrease in the mitochondrial membrane potential. This ultimately triggers the intrinsic pathway of apoptosis.[6]

The apoptotic cascade initiated by this compound involves the activation of caspases. The release of cytochrome c from the mitochondria leads to the formation of the apoptosome and the activation of the initiator caspase-9. Activated caspase-9 then cleaves and activates the executioner caspase-3, which orchestrates the dismantling of the cell.[17] The Bcl-2 family of proteins plays a crucial regulatory role in this process, with pro-apoptotic members like Bax and Bak promoting mitochondrial outer membrane permeabilization (MOMP).[2][18]

Experimental Protocols

Quantification of this compound by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is the gold standard for the quantification of this compound in biological samples.[11]

5.1.1. Sample Preparation: Solid-Phase Extraction (SPE) from Plasma

This protocol is adapted for the extraction of FAEEs from human plasma.[11]

-

Internal Standard Addition: To a known volume of plasma, add a known amount of an internal standard (e.g., ethyl heptadecanoate).

-

Protein Precipitation: Add chilled acetone (B3395972) to the plasma sample to precipitate proteins. Vortex and centrifuge to pellet the proteins.

-

Lipid Extraction: Transfer the supernatant to a new tube and perform a liquid-liquid extraction with hexane to isolate the lipids, including FAEEs.

-

SPE Column Conditioning: Condition an amino-propyl silica (B1680970) SPE column with hexane.

-

Sample Loading: Load the hexane extract onto the conditioned SPE column.

-

Washing: Wash the column with a non-polar solvent (e.g., hexane) to remove interfering lipids.

-

Elution: Elute the FAEEs with a more polar solvent mixture (e.g., hexane:ethyl acetate).

-

Solvent Evaporation and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in a small, known volume of hexane for GC-MS analysis.

5.1.2. GC-MS Parameters

The following are typical GC-MS parameters for the analysis of FAEEs.[11]

| Parameter | Setting |

| Column | Nonpolar dimethylpolysiloxane column (e.g., HP-5MS) |

| Carrier Gas | Helium |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Start at 60°C, ramp to 300°C |

| Ionization Mode | Electron Ionization (EI) |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Characteristic Ions (m/z) | 88, 101 |

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[19] This protocol is a general guideline for assessing the cytotoxicity of this compound on a cell line such as HepG2 (human liver cancer cell line).

5.2.1. Preparation of this compound Solution